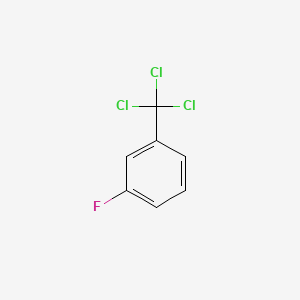

3-Fluorobenzotrichloride

説明

Contextualization within Fluorinated Aromatic Compounds Research

Fluorinated aromatic compounds are of paramount interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. atomfair.comxdbiochems.com The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's physical and chemical properties. solubilityofthings.com These alterations often lead to enhanced stability, increased bioavailability in medicinal compounds, and unique electronic characteristics. xdbiochems.comchemimpex.com 3-Fluorobenzotrichloride serves as a valuable building block in the synthesis of more complex fluorinated molecules. atomfair.comchemimpex.com Its structure, featuring both a fluorine atom and a trichloromethyl group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. atomfair.comvulcanchem.com

Significance of Trichloromethyl Functional Group in Aromatic Systems

The trichloromethyl (-CCl3) group is a key functional group in organic chemistry, imparting distinct properties to the molecules it is a part of. wikipedia.orgchempanda.com Derived from a methyl group by the replacement of all three hydrogen atoms with chlorine, the -CCl3 group is highly electronegative. wikipedia.orgchempanda.com This high electronegativity has a profound influence on the aromatic ring, making it electron-deficient. This electronic effect is crucial in directing the course of chemical reactions. For instance, the trichloromethyl group's electron-withdrawing nature makes trichloromethyl-substituted acids, like trichloroacetic acid, significantly stronger than their non-halogenated counterparts. wikipedia.orgchempanda.com In the context of this compound, the trichloromethyl group's reactivity is harnessed for various synthetic transformations. atomfair.com

Overview of Research Trajectories for Halogenated Benzotrichlorides

Research into halogenated benzotrichlorides, a class of compounds that includes this compound, is driven by their utility as chemical intermediates. nih.govnih.gov Benzotrichloride (B165768) itself is a crucial precursor in the production of benzoyl chloride and has been used in the synthesis of dyes, benzotrifluoride, and ultraviolet-light stabilizers. nih.govnih.govresearchgate.net The study of substituted benzotrichlorides aims to understand how different halogen substituents on the benzene ring influence the reactivity of the trichloromethyl group. msu.ru This research is vital for developing new synthetic methodologies and for creating novel molecules with specific desired properties for a range of applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 401-80-9 atomfair.com |

| Molecular Formula | C7H4Cl3F atomfair.com |

| Molecular Weight | 213.5 g/mol atomfair.com |

| Appearance | Clear to pale yellow liquid atomfair.com |

| IUPAC Name | 1-fluoro-3-(trichloromethyl)benzene atomfair.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTYPYSADXRJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193138 | |

| Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-77-4 | |

| Record name | 1-Fluoro-3-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluoro-α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 3 Fluorobenzotrichloride

General Synthetic Strategies for Fluorinated Benzene (B151609) Derivatives

The introduction of fluorine into an aromatic ring is a fundamental challenge in organic synthesis, addressed by several strategic approaches. The choice of method depends on the desired substitution pattern, the nature of other substituents on the ring, and the required scale of the synthesis.

One of the classic methods for introducing a fluorine atom onto a benzene ring is the Balz-Schiemann reaction . This process involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. For instance, 3-aminobenzotrifluoride can be converted to 3-fluorobenzotrifluoride (B140190) through diazotization followed by treatment with tetrafluoroboric acid and subsequent heating.

Direct fluorination using elemental fluorine (F₂) is another approach, though it is often challenging to control due to the high reactivity of fluorine gas. This method can lead to over-fluorination and is typically carried out in specialized equipment. libretexts.org More recently, electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® have become popular. masterorganicchemistry.comlibretexts.org These reagents are more manageable and can achieve fluorination of C-H bonds, often with the aid of a transition metal catalyst (e.g., Palladium) to direct the substitution to a specific position. masterorganicchemistry.com

Another strategy involves nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings. A leaving group, such as a nitro or chloro group, positioned ortho or para to a strong electron-withdrawing group, can be displaced by a fluoride (B91410) ion source, like potassium fluoride.

Mechanisms of Formation of Trichloromethyl Aromatic Systems

The trichloromethyl (-CCl₃) group is a synthetically versatile functional group, often serving as a precursor to trifluoromethyl (-CF₃) or carboxylic acid (-COOH) moieties. The most common industrial method for forming a trichloromethyl aromatic system is the free-radical chlorination of a methyl-substituted benzene derivative.

This reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism:

Initiation: A chlorine molecule (Cl₂) is homolytically cleaved by UV light to form two chlorine radicals (2 Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of a toluene (B28343) derivative (e.g., 3-fluorotoluene) to form hydrogen chloride (HCl) and a benzylic radical. This benzylic radical then reacts with another molecule of Cl₂ to form the chlorinated product (e.g., 3-fluorobenzyl chloride) and a new chlorine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

This process is repeated sequentially, converting the methyl group (-CH₃) first to a chloromethyl group (-CH₂Cl), then to a dichloromethyl group (-CHCl₂), and finally to a trichloromethyl group (-CCl₃). Controlling the degree of chlorination can be achieved by carefully managing the reaction time and the amount of chlorine gas supplied. guidechem.comnih.gov The reaction is driven by the stability of the intermediate benzylic radical.

Table 1: Stepwise Radical Chlorination of a Toluene Derivative

| Step | Starting Material | Intermediate Radical | Product |

|---|---|---|---|

| 1 | Ar-CH₃ | Ar-ĊH₂ | Ar-CH₂Cl |

| 2 | Ar-CH₂Cl | Ar-ĊHCl | Ar-CHCl₂ |

| 3 | Ar-CHCl₂ | Ar-ĊCl₂ | Ar-CCl₃ |

Derivatization Reactions of 3-Fluorobenzotrichloride

This compound is a versatile intermediate that can undergo various chemical transformations, primarily centered on the reactive trichloromethyl group.

One of the most important derivatization reactions is hydrolysis . The trichloromethyl group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For example, hydrolysis of this compound with an acid catalyst like sulfuric acid or a Lewis acid such as zinc chloride leads to the formation of 3-fluorobenzoic acid. epo.orgsciencemadness.org The reaction proceeds through the stepwise replacement of chlorine atoms with hydroxyl groups, forming an unstable trichlorocarbinol intermediate which rapidly eliminates HCl to form the corresponding acyl chloride (3-fluorobenzoyl chloride), which is then further hydrolyzed to the carboxylic acid. sciencemadness.org

Another key transformation is fluorination . The trichloromethyl group can be converted to a trifluoromethyl group (-CF₃) via a halogen exchange reaction, typically using hydrogen fluoride (HF), often in the presence of a catalyst like antimony pentafluoride. nih.gov This conversion is industrially significant as the trifluoromethyl group imparts unique properties such as high lipophilicity and metabolic stability to molecules, which is highly desirable in pharmaceutical and agrochemical compounds.

The selective partial reduction of a trichloromethyl group to a dichloromethyl group (-CHCl₂) is synthetically challenging. Most reduction methods are strong enough to proceed further. Direct conversion is not a commonly reported high-yield reaction.

However, the dichloromethyl functionality can be accessed from related starting materials. For instance, the controlled chlorination of 3-fluorotoluene (B1676563) can be stopped at the benzal chloride (3-fluorobenzal chloride) stage before it proceeds to the benzotrichloride (B165768).

Alternatively, dichloromethyl-substituted aromatics are famously generated through the Reimer-Tiemann reaction , where a phenol (B47542) reacts with chloroform (B151607) in the presence of a strong base. sciencemadness.org The reaction proceeds via a dichlorocarbene (B158193) (:CCl₂) intermediate, which attacks the electron-rich phenoxide ring to form a dichloromethyl-substituted phenol. sciencemadness.org This, however, is not a derivatization of a pre-existing trichloromethyl group. The hydrolysis of a benzotrichloride can also be controlled under specific conditions to yield the corresponding benzaldehyde, which involves an intermediate stage conceptually related to the dichloromethyl oxidation state. sciencemadness.org

Catalysts play a crucial role in directing the outcome and enhancing the efficiency of derivatization reactions involving this compound.

Lewis Acids: In hydrolysis reactions to form benzoyl chlorides or benzoic acids, Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) are often employed. sciencemadness.orgwikipedia.org They function by coordinating to one of the chlorine atoms of the trichloromethyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Brønsted Acids: Strong Brønsted acids such as sulfuric acid are also effective catalysts for hydrolysis. epo.org They protonate the water molecule, increasing its nucleophilicity, and can also facilitate the departure of the chloride leaving groups.

Halogen Exchange Catalysts: In the conversion of the -CCl₃ group to a -CF₃ group, catalysts like antimony pentachloride (SbCl₅) are used with HF. The catalyst facilitates the exchange of chloride for fluoride ions, driving the reaction towards completion.

In Friedel-Crafts type reactions, which are challenging for deactivated rings like those bearing a -CCl₃ group, a strong Lewis acid such as aluminum chloride (AlCl₃) is essential. libretexts.orgyoutube.com The catalyst's role is to generate a potent electrophile from the reacting partner (e.g., an alkyl or acyl halide) that can overcome the deactivating effect of the substituents on the aromatic ring. masterorganicchemistry.comnih.gov

Regioselective Considerations in Related Halogenated Benzene Syntheses

The synthesis of specifically substituted isomers like this compound requires careful control of regioselectivity during aromatic substitution reactions. In electrophilic aromatic substitution, the position of an incoming substituent is directed by the electronic properties of the groups already present on the benzene ring. google.com

Substituents are broadly classified as either ortho, para-directing or meta-directing.

Activating, ortho, para-directing groups: These groups donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during substitution, particularly when the attack is at the ortho or para positions. Examples include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups.

Deactivating, ortho, para-directing groups: Halogens (F, Cl, Br, I) are an exception. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the ortho and para intermediates.

Deactivating, meta-directing groups: These groups strongly withdraw electron density from the ring, destabilizing the arenium ion. The destabilization is most pronounced for ortho and para attack, making the meta position the least disfavored. Examples include nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), and trichloromethyl (-CCl₃) groups.

To synthesize a compound like this compound (from 3-fluorotoluene), one starts with a molecule where the directing effects lead to the desired isomer. For example, starting with toluene, nitration would yield a mixture of ortho- and para-nitrotoluene. To obtain a meta-substituted pattern, one might start with nitrobenzene (B124822) (a meta-director) and introduce a second substituent. The synthesis sequence is therefore critical. chemicalbook.com

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Example |

|---|---|---|---|

| -CH₃ | Activating | ortho, para | Toluene |

| -F, -Cl | Deactivating | ortho, para | Fluorobenzene |

| -NO₂ | Strongly Deactivating | meta | Nitrobenzene |

| -CCl₃ | Strongly Deactivating | meta | Benzotrichloride |

Continuous Flow Synthesis Techniques in Related Nitration Reactions

Aromatic nitration is a classic and industrially vital electrophilic aromatic substitution reaction, often used to produce precursors for compounds like this compound. However, traditional batch nitrations using mixed nitric and sulfuric acids are highly exothermic and can pose significant safety risks. epo.org

Continuous flow synthesis has emerged as a superior technology for managing such hazardous reactions. In a flow reactor, reactants are continuously pumped through a network of narrow tubes or channels. This setup offers several advantages over batch processing:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of the heat generated during the exothermic nitration process, preventing dangerous temperature spikes. sciencemadness.org

Improved Safety: The small volume of reactants present in the reactor at any given moment significantly reduces the risk associated with potential runaway reactions or explosions. epo.org

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better selectivity and higher yields of the desired product.

Scalability: Production can be easily scaled up by running the flow system for longer periods or by using multiple reactors in parallel, a process known as "scaling out."

This technology has been successfully applied to the mononitration of various aromatic compounds, achieving high yields and selectivities that are often superior to those obtained in batch reactors. The ability to safely and efficiently produce nitroaromatic intermediates makes continuous flow a key enabling technology for the synthesis of complex molecules derived from them.

Process Chemistry for Enhanced Efficiency and Purity

The primary industrial route to this compound is the free-radical side-chain chlorination of 3-fluorotoluene. The efficiency and purity of the final product are highly dependent on the precise control of reaction parameters and the subsequent purification processes.

The reaction proceeds sequentially, with the formation of 3-fluorobenzyl chloride and 3-fluorobenzal chloride as intermediates. A significant challenge in the synthesis is to drive the reaction to completion to form the desired trichlorinated product while minimizing the formation of under-chlorinated and over-chlorinated by-products, as well as ring-chlorinated impurities.

The initiation of the radical reaction is typically achieved through ultraviolet (UV) irradiation or with the use of chemical initiators such as azobisisobutyronitrile (AIBN). The choice of initiator and its concentration can significantly impact the reaction rate and selectivity.

Key Parameters for Optimization:

The optimization of the synthesis process involves a multi-variable approach, focusing on the following key parameters:

Temperature: The reaction temperature plays a crucial role in both the rate of chlorination and the selectivity. Higher temperatures generally increase the reaction rate but can also lead to an increase in by-product formation, including ring chlorination.

Chlorine Flow Rate: The rate of chlorine gas introduction must be carefully controlled. An insufficient flow rate can lead to a slow and incomplete reaction, while an excessive flow rate can result in the accumulation of unreacted chlorine and an increased risk of runaway reactions and over-chlorination.

Initiator Concentration: The concentration of the radical initiator affects the rate of the reaction. A higher concentration can lead to a faster reaction but may also result in a broader product distribution and the formation of undesired coupling products.

Purity of Starting Materials: The purity of the initial 3-fluorotoluene is paramount. The presence of other isomers, such as 2-fluorotoluene (B1218778) or 4-fluorotoluene, will result in the formation of the corresponding benzotrichloride isomers, which are often difficult to separate from the desired product.

Illustrative Impact of Reaction Parameters on Synthesis:

The following table illustrates the general impact of varying key reaction parameters on the yield and purity of this compound.

| Parameter | Variation | Impact on Yield | Impact on Purity | Notes |

| Temperature | Increase | Generally increases | May decrease | Higher temperatures can favor the formation of ring-chlorinated by-products. |

| Chlorine Flow Rate | Increase | Increases to an optimum, then may decrease | May decrease | Excessive chlorine can lead to over-chlorination and the formation of tetrachlorinated species. |

| Initiator Conc. | Increase | Increases reaction rate | May decrease | High initiator concentrations can lead to a less selective reaction. |

| Reaction Time | Increase | Increases | Decreases after optimum | Prolonged reaction times can lead to the formation of degradation products. |

Purification Strategies:

Achieving high purity (typically >99%) this compound necessitates a robust purification strategy. Fractional distillation under reduced pressure is the most common industrial method for separating the desired product from unreacted starting materials, intermediates, and by-products. The efficiency of the distillation is dependent on the design of the distillation column, including the number of theoretical plates, and the control of the reflux ratio.

For applications requiring even higher purity, additional purification steps such as recrystallization may be employed, although this is less common on an industrial scale due to increased cost and complexity.

Detailed Research Findings:

While comprehensive, publicly available datasets on the industrial process chemistry of this compound are limited, research in the broader field of toluene chlorination highlights several key findings applicable to this process. Kinetic studies on related compounds have shown that the activation energy for the abstraction of a benzylic hydrogen by a chlorine radical is relatively low, allowing the reaction to proceed at moderate temperatures. Furthermore, the electron-withdrawing nature of the fluorine atom at the meta position has a subtle deactivating effect on the aromatic ring towards electrophilic chlorination, which helps to favor side-chain chlorination over ring chlorination to some extent.

The development of continuous flow reactors for chlorination reactions is an area of active research. These systems offer potential advantages in terms of safety, heat transfer, and process control, which could lead to improved yields and purities of this compound.

Reaction Mechanisms and Reactivity Studies of 3 Fluorobenzotrichloride

Mechanistic Investigations of Nucleophilic Substitution at the Trichloromethyl Group

The trichloromethyl group in 3-Fluorobenzotrichloride is the primary site for nucleophilic attack. The reaction, typically a hydrolysis or solvolysis, proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate.

The solvolysis of benzotrichloride (B165768) derivatives is sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov The presence of the electron-withdrawing fluorine atom at the meta position in this compound is expected to destabilize the benzylic carbocation intermediate that would be formed upon departure of a chloride ion. This destabilization would slow down the rate of an SN1-type reaction compared to unsubstituted benzotrichloride.

The general mechanism for the hydrolysis of benzotrichlorides involves the sequential replacement of the chlorine atoms with hydroxyl groups, leading to the formation of a carboxylic acid. The first step, the formation of the dichlorofluoromethyl carbinol, is typically the rate-determining step.

A plausible mechanism for the hydrolysis of this compound is as follows:

Step 1: Formation of a carbocation. One of the chlorine atoms leaves, forming a dichlorofluoromethyl-substituted benzylic carbocation. The rate of this step is influenced by the polarity of the solvent and the electronic nature of the aromatic substituents.

Step 2: Nucleophilic attack by water. A water molecule acts as a nucleophile and attacks the carbocation.

Step 3: Deprotonation. A proton is lost from the oxonium ion to form a gem-chlorohydrin intermediate.

Step 4 & 5: Tautomerization and further hydrolysis. The gem-chlorohydrin is unstable and eliminates HCl to form an acyl chloride, which is then rapidly hydrolyzed to the corresponding benzoic acid.

C6H4(F)CCl3 + 2H2O → C6H4(F)COOH + 3HCl

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the existing substituents.

The fluorine atom is an ortho, para-directing deactivator. pressbooks.pub The trichloromethyl group, due to its strong electron-withdrawing inductive effect, is a meta-directing deactivator. youtube.com In this compound, these two groups are in a meta-relationship to each other. The directing effects of the two groups are as follows:

Fluorine (at C1): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Trichloromethyl group (at C3): Directs incoming electrophiles to the meta (C5) position relative to itself, which is also the C5 position of the ring.

When both an activating/ortho, para-directing group and a deactivating/meta-directing group are present on a benzene ring, the position of the incoming electrophile is generally determined by the activating group. youtube.com However, in the case of this compound, both substituents are deactivating. Therefore, the substitution pattern will be a result of the combined deactivating and directing influences. The most likely positions for electrophilic attack would be those least deactivated, which are typically ortho and para to the weakly deactivating fluorine atom, while avoiding the positions strongly deactivated by the trichloromethyl group. Thus, electrophilic substitution is most likely to occur at the positions ortho and para to the fluorine atom.

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is required to activate the ring towards nucleophilic attack. youtube.comlibretexts.org The trichloromethyl group is a powerful electron-withdrawing group, and its presence makes the ring more susceptible to nucleophilic attack. In SNAr reactions, the nucleophile typically attacks at a position ortho or para to a strong electron-withdrawing group, leading to the displacement of a leaving group. youtube.com In this compound, if a suitable leaving group were present at a position ortho or para to the trichloromethyl group, nucleophilic aromatic substitution could be a viable reaction pathway.

Free Radical Pathways Involving this compound

Free radical reactions of this compound can be initiated, for example, by UV light or radical initiators, and typically involve the homolytic cleavage of a C-H or C-Cl bond. wikipedia.orgchemeurope.com The benzylic position, the carbon atom of the trichloromethyl group, is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical.

A common free-radical reaction for compounds like this compound is free-radical halogenation. lscollege.ac.in This proceeds via a chain mechanism involving three main steps: initiation, propagation, and termination. youtube.com

Initiation: A halogen molecule (e.g., Cl2) is homolytically cleaved by UV light or heat to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position is not possible here due to the absence of C-H bonds on the trichloromethyl group. Instead, a radical could potentially be formed by abstraction of a chlorine atom, although this is less common for chlorination. A more likely scenario is the reaction with other radical species.

Termination: Two radicals combine to form a stable molecule, terminating the chain reaction.

The presence of the fluorine atom on the benzene ring can influence the stability of the benzylic radical through its inductive and resonance effects, which in turn can affect the rate and selectivity of the radical reaction.

Transition Metal-Catalyzed Reactions with this compound as a Substrate

This compound can potentially serve as a substrate in various transition metal-catalyzed reactions, particularly those involving the activation of C-Cl bonds.

Cross-Coupling Reactions Utilizing Halogenated Benzotrichlorides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govmdpi.comyoutube.com These reactions typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

While specific examples of this compound in these reactions are scarce in the literature, its structure suggests it could be a viable coupling partner. The C-Cl bonds of the trichloromethyl group are benzylic and thus more reactive towards oxidative addition to a low-valent palladium center compared to the C-F bond on the aromatic ring. It is also possible for the aryl-fluorine bond to participate in certain cross-coupling reactions, although this generally requires more forcing conditions or specialized catalytic systems. researchgate.net

A hypothetical Suzuki cross-coupling reaction involving this compound could proceed as follows, with the reaction likely occurring at one of the C-Cl bonds of the trichloromethyl group:

C6H4(F)CCl3 + R-B(OH)2 --(Pd catalyst, Base)--> C6H4(F)CCl2R + B(OH)2Cl

The table below shows representative conditions for Suzuki-Miyaura cross-coupling reactions of related chloro-aromatic compounds, which could be adapted for this compound.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd/C | K2CO3 | DMA/water | 79 |

| Chlorobenzene | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene (B28343) | 98 |

Spectroscopic and Structural Elucidation of 3 Fluorobenzotrichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Fluorobenzotrichloride, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary insights into its molecular architecture.

The ¹H NMR spectrum of this compound is characterized by signals arising from the four protons on the aromatic ring. The electron-withdrawing nature of both the fluorine atom and the trichloromethyl (-CCl₃) group deshields these protons, causing their resonance signals to appear in the downfield region of the spectrum. The precise chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene (B151609) ring.

The protons are expected to exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other (ortho, meta, and para couplings) and with the fluorine nucleus (H-F coupling). The magnitude of these coupling constants (J-values) provides critical information about the relative positions of the atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 7.8 - 8.0 | Doublet of doublets (dd) |

| H-4 | 7.6 - 7.8 | Triplet of doublets (td) |

| H-5 | 7.4 - 7.6 | Triplet (t) |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In this compound, six distinct signals are expected for the aromatic carbons and one for the trichloromethyl carbon. The chemical shifts are influenced by the attached atoms and their electronegativity.

A key feature of the ¹³C NMR spectrum is the carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.), which splits the signals of the carbon atoms near the fluorine substituent. The carbon directly bonded to the fluorine (C-3) will exhibit a large coupling constant, a characteristic feature confirming the position of the fluorine atom. The signal for the CCl₃ carbon typically appears further downfield compared to a CH₃ or CF₃ group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Coupling |

|---|---|---|

| C-1 (-CCl₃) | 95 - 100 | - |

| C-2 | ~125 | ³J(C-F) |

| C-3 (-F) | 160 - 165 | ¹J(C-F) |

| C-4 | ~118 | ²J(C-F) |

| C-5 | ~130 | ³J(C-F) |

| C-6 | ~128 | ²J(C-F) |

Note: Predicted values are based on analogous structures. The carbon attached to fluorine (C-3) is expected to show the largest chemical shift and a significant ¹J(C-F) coupling constant.

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, with a much wider range of chemical shifts compared to ¹H NMR, minimizing the chance of signal overlap. wikipedia.orgazom.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para H-F couplings). The chemical shift for a fluorine atom on a benzene ring typically falls within a well-defined range. azom.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: Chemical shifts are referenced to CFCl₃ at δ = 0 ppm. The negative value indicates an upfield shift relative to the standard. colorado.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ulethbridge.ca It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. scienceready.com.aunih.gov

When coupled with Gas Chromatography (GC), MS allows for the separation and analysis of individual components in a mixture. For a pure sample of this compound, GC-MS provides the mass spectrum, which reveals the molecular ion and a characteristic fragmentation pattern.

A crucial feature in the mass spectrum of this compound is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). ulethbridge.ca The presence of three chlorine atoms in the molecule results in a distinctive cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The relative intensities of these isotopic peaks (M⁺, M+2, M+4, M+6) provide definitive evidence for the number of chlorine atoms in the ion.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical. libretexts.org For this compound, the loss of a chlorine atom from the molecular ion to form the [M-Cl]⁺ fragment is a highly probable event. This resulting cation is stabilized by the aromatic ring. Further fragmentation can occur through the loss of additional chlorine atoms or other neutral molecules.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₇H₄FCl₃]⁺ | 212 | Molecular Ion (M⁺) |

| [C₇H₄FCl₂]⁺ | 177 | Loss of a Chlorine radical (M-Cl)⁺ |

| [C₇H₄FCl]⁺ | 142 | Loss of two Chlorine radicals |

| [C₇H₄F]⁺ | 107 | Loss of three Chlorine radicals |

Note: The m/z values listed are for the most abundant isotope of chlorine (³⁵Cl). Each fragment containing chlorine will appear as a characteristic isotopic cluster.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. spectroscopyonline.com Raman spectroscopy involves the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the polarizability of the molecule. Together, they provide a unique "vibrational fingerprint" for a compound. docbrown.info

The spectra of this compound are dominated by vibrations associated with the substituted benzene ring and the C-Cl and C-F bonds.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. docbrown.info

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic peaks, typically in the 1600-1450 cm⁻¹ region. docbrown.info

C-F Stretching: The carbon-fluorine bond stretch is expected to produce a strong absorption in the IR spectrum, typically in the range of 1250-1000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretches absorb in the fingerprint region of the IR spectrum, generally between 800-600 cm⁻¹. The CCl₃ group will have characteristic symmetric and asymmetric stretching modes. spectroscopyonline.com

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the aromatic C-H bonds occur between 900-675 cm⁻¹ and are indicative of the substitution pattern on the ring.

Table 5: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Cl Asymmetric Stretch | ~750 - 800 | Strong | Medium |

Note: These are general ranges, and the exact positions and intensities of the peaks constitute the unique fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For aromatic compounds such as this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in substituted benzenes are π → π* transitions, which involve the excitation of electrons from the bonding (π) to the anti-bonding (π*) orbitals of the benzene ring.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from the behavior of similar substituted benzenes. The benzene molecule exhibits characteristic absorption bands, and the presence of substituents alters the position and intensity of these bands. The trichloromethyl group (-CCl₃) and the fluorine atom (-F) on the benzene ring in this compound influence the electronic distribution and, consequently, the energy of the π → π* transitions.

The fluorine atom, being an electron-donating group through resonance and electron-withdrawing through induction, and the trichloromethyl group, an electron-withdrawing group, will cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. Typically, such substitutions can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the characteristic benzene absorption bands. Computational studies using methodologies like Time-Dependent Density Functional Theory (TD-DFT) could provide theoretical predictions of the UV-Vis spectrum, including the λmax and oscillator strengths of the electronic transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound (Theoretical)

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent |

|---|---|---|---|

| π → π* | ~260 - 280 | ~200 - 400 | Hexane |

| π → π* | ~200 - 220 | ~7,000 - 9,000 | Hexane |

Note: These are estimated values based on the typical effects of halogen and trihalomethyl substituents on the benzene chromophore. Actual experimental values may vary.

Advanced Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature survey, a published crystal structure for this compound is not available. However, a crystallographic investigation would be expected to reveal a distorted tetrahedral geometry around the carbon atom of the trichloromethyl group and a planar or near-planar benzene ring. The C-Cl and C-F bond lengths and the C-C bond lengths within the aromatic ring would be of particular interest, as they would reflect the electronic effects of the substituents. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding or π-π stacking, which influence the physical properties of the compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~6 - 10 |

| b (Å) | ~8 - 12 |

| c (Å) | ~10 - 15 |

| β (°) | ~90 - 105 (for monoclinic) |

| Z | 4 |

Note: These are hypothetical values based on crystal structures of similarly sized and substituted benzene derivatives.

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The spectroscopic properties of this compound are intrinsically linked to its molecular structure and conformation. The electronic transitions observed in the UV-Vis spectrum are dependent on the energies of the molecular orbitals, which are in turn governed by the geometry of the molecule and the nature of its substituents.

The positions of the fluorine and trichloromethyl groups on the benzene ring in this compound break the symmetry of the parent benzene molecule. This reduction in symmetry can lead to the appearance of otherwise forbidden electronic transitions in the UV-Vis spectrum and can influence the intensity of the allowed transitions. The electron-withdrawing nature of the trichloromethyl group and the dual electronic effects of the fluorine atom modulate the energy levels of the π system, which is directly reflected in the λmax values.

A detailed analysis of the crystal structure would provide the precise bond lengths and angles, offering a static picture of the molecule in the solid state. This structural information is crucial for understanding the steric and electronic interactions between the substituents and the aromatic ring. For instance, any steric hindrance between the bulky trichloromethyl group and the adjacent hydrogen atoms on the ring could lead to slight distortions from planarity, which could, in turn, affect the π-electron delocalization and thus the UV-Vis absorption.

Computational modeling can serve as a powerful tool to correlate the spectroscopic and structural data. By calculating the theoretical UV-Vis spectrum for the optimized geometry of this compound (which can be compared to the experimental or a hypothetical crystal structure), a direct link between the observed electronic transitions and the underlying molecular orbitals can be established. This allows for a comprehensive understanding of how the specific arrangement of atoms in this compound dictates its interaction with electromagnetic radiation.

Computational Chemistry and Theoretical Studies on 3 Fluorobenzotrichloride

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. researchgate.net These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. schrodinger.com A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For instance, a DFT analysis (B3LYP/6-311++G(d,p) level) of a related compound, 2-chloro-1-fluoro-4-nitrobenzene, provides insights into the typical values that might be expected for such molecules. prensipjournals.comresearchgate.net The analysis reveals the distribution and energy levels of its frontier orbitals. The Molecular Electrostatic Potential (MEP) map further elucidates the electronic landscape, identifying regions susceptible to electrophilic and nucleophilic attack. prensipjournals.comresearchgate.net The MEP map uses a color scale to show charge distribution: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral potential. preprints.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.58 |

| LUMO Energy | -3.45 |

| HOMO-LUMO Energy Gap (ΔE) | 4.13 |

Data sourced from a computational study on 2-chloro-1-fluoro-4-nitrobenzene for illustrative purposes. prensipjournals.comresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an indispensable tool for mapping the energetic landscape of a chemical reaction. researchgate.net This involves identifying the minimum energy path from reactants to products, which includes locating intermediates and, most critically, the transition state (TS). youtube.com The transition state represents the highest energy point along the reaction coordinate—a kinetic bottleneck that determines the reaction rate. libretexts.orgwikipedia.org

Transition State Theory (TST) provides a framework for understanding these reaction rates based on the properties of the activated complex at the transition state. wikipedia.orglibretexts.org For a reaction involving 3-Fluorobenzotrichloride, such as its hydrolysis, computational methods like DFT can be used to model the step-by-step mechanism. The process would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and water), the products, and any intermediates.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the transition state. This is a complex calculation that seeks a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a true transition state has one and only one imaginary frequency. scm.com

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct TS has been found for the reaction of interest.

Prediction of Molecular Reactivity Parameters

Based on the electronic properties derived from quantum chemical calculations, several global reactivity descriptors can be calculated. These parameters, rooted in conceptual DFT, help in quantifying the reactivity of a molecule and predicting its behavior in chemical reactions. prensipjournals.comijnc.ir

Key molecular reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. Calculated as μ = -χ.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. Calculated as ω = μ² / 2η.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, the electrophilicity index is particularly useful for predicting how a molecule will behave as an electrophile in reactions.

| Parameter | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 7.58 |

| Electron Affinity (A) | 3.45 |

| Electronegativity (χ) | 5.515 |

| Chemical Hardness (η) | 2.065 |

| Global Softness (S) | 0.242 |

| Electrophilicity Index (ω) | 7.34 |

Values derived from the HOMO/LUMO energies of 2-chloro-1-fluoro-4-nitrobenzene for illustrative purposes. prensipjournals.comresearchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the rotation of the trichloromethyl (-CCl₃) group relative to the fluorinated benzene (B151609) ring. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. The steric and electronic effects of the fluorine and three chlorine atoms would significantly influence these rotational barriers.

Furthermore, understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and behavior in condensed phases or in biological systems. Computational studies can characterize and quantify non-covalent interactions such as:

Hydrogen Bonds: Weak C-H···F or C-H···Cl hydrogen bonds may form. researchgate.net

Halogen Bonds: The chlorine atoms could act as halogen bond donors.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. researchgate.net

van der Waals Forces: General attractive or repulsive forces between molecules.

Studies on similar fluorinated compounds show that even weak interactions like C-H···F and π-π stacking play a significant role in determining the crystal packing and solid-state structure. researchgate.netresearchgate.net Interaction energy calculations can be performed to quantify the strength of these different interactions, revealing which forces are dominant in stabilizing molecular assemblies. researchgate.netnih.gov

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can aid in the identification and characterization of compounds. arxiv.orgarxiv.orgnih.gov

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show good agreement with experimental IR and Raman spectra. researchgate.netresearchgate.net This allows for the assignment of specific spectral bands to particular vibrational modes of the molecule, such as C-F stretching, C-Cl stretching, or benzene ring deformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. prensipjournals.comresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. prensipjournals.com Comparing calculated chemical shifts with experimental data can help confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. nih.gov These calculations can predict the λmax values and help understand the nature of the electronic transitions, such as π→π* transitions within the aromatic ring. nih.gov

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |

|---|---|---|---|

| C-H stretch | 3088 | 3090 | 3093 |

| C≡N stretch | 2235 | 2237 | 2270 |

| C-C stretch (ring) | 1589 | 1591 | 1590 |

| C-F stretch | 1240 | 1242 | 1245 |

| C-Cl stretch | 688 | 688 | 685 |

Data sourced from a computational and experimental study on 3-chloro-4-fluoro benzonitrile for illustrative purposes. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

3-Fluorobenzotrichloride is a highly versatile building block in organic synthesis, enabling chemists to construct complex molecular structures with efficiency. chemimpex.com The presence of two distinct reactive sites on the aromatic ring—the fluorine atom and the trichloromethyl (-CCl3) group—allows for a wide range of chemical transformations. The trichloromethyl group can be readily hydrolyzed to a carboxylic acid, converted to a trifluoromethyl (-CF3) group, or transformed into other functional groups, providing a gateway to a diverse array of derivatives. google.comwikipedia.org This adaptability makes it a cornerstone for synthesizing complex molecules where the introduction of fluorine is a critical step for tailoring the final product's properties. nbinno.com Its utility is particularly noted in photochemical reactions and photocycloaddition processes, where its structure helps to stabilize reaction intermediates. innospk.comchemdad.com

Precursor in Active Pharmaceutical Ingredients (APIs) Research and Development

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties. Fluorine atoms can improve metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. nih.govnih.gov this compound serves as a crucial starting material in the synthesis of various APIs. chemimpex.com By leveraging this precursor, researchers can efficiently introduce fluorine and other essential functional groups into a molecule's scaffold. nbinno.com The synthetic pathway from this compound allows for the development of new therapeutic agents across different medicinal fields. chemimpex.com Its derivatives are integral to the synthesis of fluorinated compounds that are investigated for their potential as novel drugs. nih.gov

| Therapeutic Area | Role of Fluorinated Intermediate | Potential Benefit in API |

|---|---|---|

| Oncology | Precursor for antitumor agents | Enhanced metabolic stability and target binding |

| Neurology | Intermediate for cholinesterase inhibitors | Improved bioavailability and efficacy |

| Anti-inflammatory | Building block for novel anti-inflammatory drugs | Increased lipophilicity and cell membrane permeability |

Intermediate in Agrochemicals Research

In the agrochemical sector, the introduction of fluorine into pesticides and herbicides often leads to enhanced efficacy and selectivity. alfa-chemistry.com this compound and its derivatives are important intermediates in the synthesis of next-generation crop protection agents. chemimpex.comnbinno.com The compound provides a reliable route to creating active ingredients with improved performance characteristics. nbinno.comalfa-chemistry.com For instance, derivatives of fluorinated aromatic compounds are essential in producing fungicides and herbicides that offer robust control over pests and weeds, contributing to higher agricultural yields. nbinno.comccspublishing.org.cn The metabolic stability conferred by the fluorine atom can result in longer-lasting activity in the field.

Development of Novel Fluorinated Building Blocks for Diverse Chemical Syntheses

Beyond its direct use, this compound is a foundational material for the synthesis of other, more complex fluorinated building blocks. sigmaaldrich.comtcichemicals.comtcichemicals.com These second-generation intermediates are then employed in a wide array of chemical syntheses. nih.gov The chemical handles on the this compound molecule allow for its elaboration into a variety of reagents that carry the valuable fluoro- and trifluoromethyl-phenyl motif. This strategy expands the toolkit available to synthetic chemists, enabling the creation of novel compounds for pharmaceuticals, materials science, and other research areas. nih.govtcichemicals.com

Monomer or Intermediate in High-Performance Polymer and Specialty Materials Development

The unique properties of fluorine-containing polymers, such as high thermal stability, chemical resistance, and low surface energy, make them indispensable in advanced materials science. alfa-chemistry.commdpi.com this compound serves as a precursor for monomers used in the production of high-performance fluoropolymers and specialty resins. chemimpex.com These materials find applications in demanding environments, from aerospace components to chemical processing equipment and advanced electronics. mdpi.comresearchgate.net The incorporation of the fluoroaromatic structure derived from this compound can enhance the thermal and chemical resistance of the final polymer. chemimpex.com

| Material Type | Role of this compound | Key Property Enhancement |

|---|---|---|

| Fluoropolymers | Precursor to fluorinated monomers | Superior thermal and chemical resistance. chemimpex.comalfa-chemistry.com |

| Specialty Resins | Intermediate for resin synthesis | Increased durability and stability |

| Liquid Crystals | Building block for liquid crystal molecules | Modified optical and electronic properties |

Environmental Fate and Remediation Research Pertaining to Fluorinated Benzotrichlorides

Environmental Release and Distribution Pathways

The release of fluorinated benzotrichlorides into the environment can occur during their manufacture, use as chemical intermediates, or through the disposal of industrial waste. nih.govepa.gov As volatile organic compounds (VOCs), they can easily evaporate from surfaces and be released into the atmosphere. thermofisher.com Industrial emissions are a primary pathway, with releases to the air being a significant concern. nih.gov For instance, data for the related compound benzotrichloride (B165768) showed atmospheric releases totaling thousands of pounds annually from industrial facilities in the past. nih.gov

Once released, their distribution is governed by their physical and chemical properties. With low water solubility, 3-Fluorobenzotrichloride is not likely to be highly mobile in soil and spillage is unlikely to penetrate the ground deeply. thermofisher.com However, its volatility suggests it will likely be mobile in the environment, primarily through atmospheric transport. thermofisher.com Contamination can also occur in surface waters and through improper disposal in landfills. nih.gov Industrial activities such as phosphate (B84403) fertilizer production have been shown to release significant amounts of fluoride (B91410) compounds into the local environment, contaminating rainwater, soil, and groundwater. nih.gov

Table 1: Physicochemical Properties of this compound and Environmental Mobility

| Property | Value/Characteristic | Implication for Environmental Distribution |

|---|---|---|

| Physical State | Clear, colorless to yellow, oily liquid nih.gov | Can contaminate surfaces and soil upon spillage. |

| Water Solubility | Practically insoluble/Immiscible nih.govthermofisher.com | Low mobility in aquatic systems and soil pore water. thermofisher.com |

| Volatility | Contains volatile organic compounds (VOCs) thermofisher.com | High potential for atmospheric release and long-range transport. thermofisher.com |

| Reactivity | Hydrolyzes in the presence of moisture nih.govepa.gov | Limits persistence in water, but degradation products are formed. |

Atmospheric Degradation Mechanisms (e.g., reaction with hydroxyl radicals)

The primary mechanism for the breakdown of compounds like this compound in the troposphere is through reaction with photochemically produced hydroxyl radicals (OH). nih.govcopernicus.org These highly reactive radicals are central to the self-cleansing capacity of the atmosphere, initiating the oxidation of most gases released into the air. copernicus.org

Hydrolysis and Aquatic Fate

In aquatic environments, the dominant fate process for this compound is hydrolysis. nih.govepa.gov The trichloromethyl (-CCl₃) group is unstable in the presence of water and rapidly hydrolyzes. nih.gov This reaction converts the benzotrichloride derivative into the corresponding benzoic acid. In this case, this compound hydrolyzes to form 3-fluorobenzoic acid and hydrochloric acid.

Analytical Methodologies for Environmental Monitoring and Quantification in Water Sources

Monitoring for fluorinated benzotrichlorides and their degradation products in water requires sensitive and specific analytical methods. The complexity of environmental samples necessitates techniques that can separate the target analyte from a complex matrix and quantify it at low concentrations.

Commonly used methods for the analysis of halogenated organic compounds in water include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.govcdc.gov It offers high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS/MS), HPLC is suitable for analyzing less volatile and more polar degradation products, such as fluorinated benzoic acids. nih.goveuropa.eu

Ion-Selective Electrodes (ISE): This electrometric method is widely used for measuring the concentration of free fluoride ions in water, which can be an indicator of the breakdown of organofluorine compounds. cdc.govscielo.br It is considered more precise than colorimetric methods for routine monitoring. scielo.br

Ion Chromatography: This technique can also be used to separate and quantify fluoride ions and other ionic degradation products in water samples. nih.gov

Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to achieve the low detection limits required for environmental monitoring. europa.eu

Table 2: Comparison of Analytical Methods for Fluorinated Compounds in Water

| Method | Principle | Target Analytes | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. nih.govcdc.gov | Volatile parent compounds (e.g., this compound). | High sensitivity and specificity for identification. | Not suitable for non-volatile degradation products. |

| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio. europa.eu | Polar degradation products (e.g., 3-Fluorobenzoic acid). | Versatile for a wide range of compounds. | Can be affected by matrix interference. |

| Ion-Selective Electrode (ISE) | Potentiometric measurement of fluoride ion activity. scielo.br | Free Fluoride ions (F⁻). | Rapid, simple, and precise for fluoride monitoring. cdc.govscielo.br | Measures only free fluoride, not organically bound fluorine. cdc.gov |

| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. nih.gov | Inorganic anions like Fluoride (F⁻). | Can measure multiple anions simultaneously. | Requires specialized equipment. |

Strategies for Environmental Remediation and Decontamination of Fluorinated Compounds

Remediating sites contaminated with fluorinated compounds presents a significant challenge due to their persistence. Several strategies are being researched and applied for the decontamination of soil and water.

Bioremediation: This approach uses microorganisms to break down contaminants. While many halogenated compounds are recalcitrant, some bacterial strains have been identified that can degrade fluorinated aromatic compounds like fluorobenzoates under specific conditions. researchgate.netresearchgate.net This is often a cost-effective and environmentally friendly option, but its effectiveness is highly dependent on the specific contaminant and environmental conditions. researchgate.net

Phytoremediation: This method uses plants to remove, contain, or degrade environmental contaminants. Certain plants have shown the ability to accumulate fluoride from soil and water, offering a potential low-cost remediation technique. mdpi.com

Adsorption: Materials like activated carbon or biochar can be used to adsorb fluorinated compounds from water. This process transfers the contaminant from the liquid phase to a solid phase, which must then be managed appropriately. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to chemically destroy persistent organic pollutants. These technologies can be effective but are often more energy-intensive and costly than biological methods.

Incineration: For highly contaminated materials, controlled high-temperature incineration can be used for destruction. chemicalbook.com However, this process must be carefully managed to prevent the release of harmful combustion byproducts.

The choice of remediation strategy depends on the type and concentration of the contaminant, site-specific conditions, and regulatory requirements.

Future Research Directions and Emerging Trends in 3 Fluorobenzotrichloride Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzotrichlorides often involves free radical chlorination of toluene (B28343) derivatives, which can lack selectivity and utilize harsh reagents. wikipedia.orgguidechem.com The future of 3-Fluorobenzotrichloride synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. formalifesciencemarketing.comresearchfloor.org

Key research trends include:

Photocatalysis and Flow Chemistry: Light-mediated reactions and continuous flow processes are emerging as powerful tools for organic synthesis. formalifesciencemarketing.com These technologies offer precise control over reaction conditions, potentially leading to higher yields and purities of this compound while reducing energy consumption and waste generation. Researchers are exploring novel photocatalysts that can efficiently mediate the chlorination of 3-fluorotoluene (B1676563) under mild conditions.

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, presents a solvent-free alternative to traditional solution-phase reactions. rsc.org This approach can reduce the reliance on volatile and often toxic organic solvents, aligning with the principles of sustainable chemistry. rsc.org Developing a robust mechanochemical route to this compound could significantly decrease its environmental footprint.

These innovative approaches aim to create more atom-economical and energy-efficient pathways to this compound, making it a more accessible and sustainable building block for various applications. researchfloor.orgacs.org

Development of Highly Selective Catalytic Systems for Transformations

The trichloromethyl (-CCl₃) group of this compound is a versatile functional handle that can be transformed into a variety of other valuable moieties. However, achieving high selectivity in these transformations is a significant challenge. Future research will focus on the design of sophisticated catalytic systems to control the reactivity of this functional group.

Emerging areas of focus include:

Transition Metal Catalysis: Transition metal complexes are instrumental in activating and functionalizing otherwise inert chemical bonds. whiterose.ac.uk Research is ongoing to develop catalysts, for instance, those based on iron, palladium, or copper, that can selectively transform the -CCl₃ group of this compound into other functionalities, such as trifluoromethyl (-CF₃), carboxylic acid (-COOH), or ester groups. chemcess.comorganic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various chemical transformations. mdpi.com The development of organocatalysts for the selective fluorination or functionalization of the benzylic position of this compound could provide milder and more environmentally friendly reaction conditions.

Biocatalysis: Enzymes offer unparalleled selectivity in chemical reactions. acs.orgnih.gov Exploring enzymatic pathways for the transformation of this compound could lead to highly specific and sustainable synthetic routes to valuable derivatives. Engineered enzymes, such as cytochrome P450s, could be designed to recognize and selectively modify the this compound scaffold. nih.gov

The goal of these research endeavors is to create a toolbox of catalytic methods that allow for the precise and predictable modification of this compound, thereby expanding its utility in synthesis.

Targeted Synthesis of Bioactive Molecules and Functional Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. urfu.ru This "fluorine effect" is widely exploited in the design of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.netnih.gov this compound serves as a valuable precursor for a wide range of fluorinated compounds with potential applications in these areas.

Future research will likely concentrate on:

Fluorinated Heterocycles: Heterocyclic compounds are ubiquitous in medicinal chemistry. researchgate.netchim.it The 3-fluorophenyl moiety of this compound can be incorporated into various heterocyclic scaffolds to modulate their bioactivity. The development of synthetic routes to novel fluorinated pyridines, pyrimidines, and other heterocycles from this compound is a promising area of research. rsc.org

Advanced Polymers: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. nih.govman.ac.uk The this compound molecule can be envisioned as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and biomedical devices. researchgate.net

Liquid Crystals and Organic Electronics: The unique electronic properties conferred by the fluorine atom make fluorinated aromatic compounds attractive components for liquid crystals and organic electronic materials. wikipedia.org Research into the synthesis of such materials derived from this compound could lead to advancements in display technologies and semiconductor devices.

By leveraging the unique properties of the fluorine atom and the reactivity of the trichloromethyl group, researchers can design and synthesize a new generation of high-performance molecules and materials.

Interdisciplinary Research with Biological and Material Sciences

The unique properties of organofluorine compounds make them ideal candidates for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. mst.edu this compound and its derivatives are well-positioned to contribute to these collaborative efforts.

Promising avenues for interdisciplinary research include:

Biocompatible Materials: Fluorinated polymers often exhibit excellent biocompatibility and are used in a variety of medical applications, including implants and drug delivery systems. researchgate.netperformanceplastics.comnih.gov Investigating the potential of polymers derived from this compound for biomedical applications could lead to the development of new biocompatible materials with enhanced performance.

Chemical Probes and Imaging Agents: The ¹⁹F nucleus has a high NMR sensitivity and no natural background in biological systems, making fluorine-containing molecules excellent probes for in vivo imaging. Derivatives of this compound could be developed as ¹⁹F MRI contrast agents or as probes for studying biological processes.

Smart Materials: "Smart" materials that respond to external stimuli are at the forefront of materials science. researchgate.net The piezoelectric and pyroelectric properties of some fluorinated polymers could be harnessed by incorporating this compound-derived units into polymer backbones, leading to new sensors and actuators. nih.gov

Collaboration between chemists, biologists, and material scientists will be crucial for translating the potential of this compound into practical applications that address challenges in healthcare and technology.

Addressing Environmental Sustainability Challenges through Chemical Innovation

The persistence of some organofluorine compounds in the environment is a significant concern. acs.org While the carbon-fluorine bond is exceptionally strong, leading to high stability, this can also result in resistance to degradation. researchgate.net Future chemical innovation must prioritize the design of molecules that are both functional and environmentally responsible.

Key strategies to address these challenges include:

Designing for Degradability: Incorporating chemical features into the molecular structure of this compound derivatives that facilitate their eventual biodegradation is a critical research goal. This could involve introducing specific functional groups that are susceptible to microbial or enzymatic degradation. researchgate.netnih.gov

Life Cycle Assessment: A holistic approach to evaluating the environmental impact of chemicals, from their synthesis to their final fate, is essential. societechimiquedefrance.fr Applying life cycle assessment principles to new molecules derived from this compound will help in identifying and mitigating potential environmental risks early in the design process.

Waste Valorization: Developing methods to recycle or upcycle waste streams from the production and use of this compound can contribute to a more circular economy. This could involve the catalytic transformation of byproducts into valuable chemicals.

By integrating the principles of sustainable design into the chemistry of this compound, the scientific community can ensure that the benefits of this versatile compound are realized without imposing a long-term burden on the environment. researchfloor.orglaxai.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Fluorobenzotrichloride?